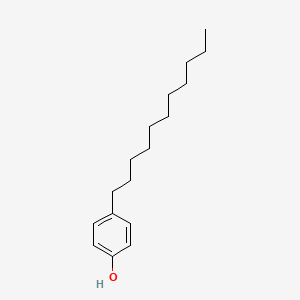

Phenol, 4-undecyl-

Description

BenchChem offers high-quality Phenol, 4-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-undecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(18)15-13-16/h12-15,18H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEHLEHQNAUGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341317 | |

| Record name | Phenol, 4-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-73-9 | |

| Record name | Phenol, 4-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Undecylphenol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-undecylphenol, a long-chain alkylphenol of significant interest in various research fields, including endocrinology and toxicology. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways.

Introduction

4-Undecylphenol belongs to the class of alkylphenols, which are compounds characterized by a phenol ring substituted with an alkyl chain. These compounds and their derivatives are utilized in the manufacturing of various industrial products, such as detergents, antioxidants, and resins. In the context of scientific research, 4-undecylphenol serves as a crucial molecule for studying the biological activities of long-chain alkylphenols, particularly their potential as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[1][2][3] Understanding the synthesis of 4-undecylphenol is fundamental for researchers investigating its toxicological profile and mechanism of action.

Synthetic Pathway Overview

The most common and efficient laboratory-scale synthesis of 4-undecylphenol is a two-step process. The synthesis commences with a Friedel-Crafts acylation of phenol with undecanoyl chloride to produce the intermediate, 4-undecanoylphenol. This is followed by a Clemmensen reduction of the ketone to yield the final product, 4-undecylphenol.[4]

Logical Workflow for the Synthesis of 4-Undecylphenol

Caption: Synthetic workflow for 4-undecylphenol.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Phenol to Synthesize 4-Undecanoylphenol

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this step, phenol is acylated with undecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-undecanoylphenol.[4][5] The para-substituted product is favored due to steric hindrance at the ortho positions.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel is set up in a fume hood.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent such as dichloromethane or carbon disulfide. The mixture is cooled in an ice bath.

-

Addition of Phenol: A solution of phenol (1.0 eq) in the same solvent is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Acyl Chloride: Undecanoyl chloride (1.0 eq) is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 4-undecanoylphenol, which can be further purified by recrystallization (e.g., from ethanol or hexane) or column chromatography.

Step 2: Clemmensen Reduction of 4-Undecanoylphenol to Synthesize 4-Undecylphenol

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4] This step converts the carbonyl group of 4-undecanoylphenol to a methylene group, yielding the final product, 4-undecylphenol.

Methodology:

-

Preparation of Zinc Amalgam: Zinc powder is amalgamated by stirring it with a dilute solution of mercuric chloride for a short period. The amalgamated zinc is then washed with water.

-

Reaction Setup: A round-bottom flask is charged with the amalgamated zinc, concentrated hydrochloric acid, water, and a water-immiscible organic solvent such as toluene.

-

Addition of Ketone: 4-Undecanoylphenol (1.0 eq), dissolved in the organic solvent, is added to the stirred reaction mixture.

-

Reaction: The mixture is heated to reflux for several hours (typically 4-8 hours). Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude 4-undecylphenol can be purified by vacuum distillation or column chromatography to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 4-undecylphenol. Please note that the yields and spectroscopic data can vary depending on the specific experimental conditions and the purity of the reagents used.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 4-Undecanoylphenol | C₁₇H₂₆O₂ | 262.39 | 75-85% |

| 4-Undecylphenol | C₁₇H₂₈O | 248.41 | 60-70% |

Table 2: Spectroscopic Data for 4-Undecanoylphenol

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~2.9 (t, 2H, -CH₂-C=O), ~1.7 (quint, 2H, -CH₂-CH₂-C=O), ~1.2-1.4 (m, 14H, -(CH₂)₇-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~162 (Ar-C-OH), ~132 (Ar-C ortho to C=O), ~129 (Ar-C-C=O), ~115 (Ar-C meta to C=O), ~38 (-CH₂-C=O), ~32, ~29 (multiple), ~25, ~23, ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (br, O-H), ~2920, 2850 (C-H alkyl), ~1670 (C=O), ~1600, 1510 (C=C aromatic) |

| Mass Spec. (EI, m/z) | 262 (M⁺), 121 (base peak, [HOC₆H₄CO]⁺) |

Table 3: Spectroscopic Data for 4-Undecylphenol

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.0 (d, 2H, Ar-H ortho to alkyl), ~6.7 (d, 2H, Ar-H meta to alkyl), ~4.6 (s, 1H, -OH), ~2.5 (t, 2H, Ar-CH₂-), ~1.6 (quint, 2H, Ar-CH₂-CH₂-), ~1.2-1.4 (m, 16H, -(CH₂)₈-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~153 (Ar-C-OH), ~134 (Ar-C-alkyl), ~129 (Ar-C ortho to alkyl), ~115 (Ar-C meta to alkyl), ~35 (Ar-CH₂-), ~32, ~30, ~29 (multiple), ~23, ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3350 (br, O-H), ~3020 (C-H aromatic), ~2920, 2850 (C-H alkyl), ~1610, 1515 (C=C aromatic) |

| Mass Spec. (EI, m/z) | 248 (M⁺), 107 (base peak, [HOC₆H₄CH₂]⁺) |

Biological Context: Endocrine Disruption

4-Undecylphenol, like other long-chain alkylphenols, is recognized as an endocrine-disrupting chemical. These compounds can mimic natural hormones, particularly estrogen, and bind to estrogen receptors (ERs), thereby disrupting normal hormonal signaling pathways.[6] This interaction can lead to a cascade of downstream effects, altering gene expression and cellular function.

Simplified Estrogen Receptor Signaling Pathway Disrupted by 4-Undecylphenol

Caption: Disruption of estrogen signaling by 4-undecylphenol.

Conclusion

This guide provides a detailed framework for the synthesis and understanding of 4-undecylphenol. The two-step synthesis involving Friedel-Crafts acylation and Clemmensen reduction is a reliable method for obtaining this compound for research purposes. The provided experimental protocols and data tables offer a practical resource for laboratory work. Furthermore, the visualization of the synthetic workflow and the disrupted estrogen signaling pathway highlights the importance of this compound in the study of endocrine disruption. Researchers and professionals in drug development can utilize this information to further investigate the biological effects of 4-undecylphenol and other related alkylphenols.

References

- 1. Endocrine disruptor - Wikipedia [en.wikipedia.org]

- 2. endocrine.org [endocrine.org]

- 3. Endocrine disruptors | Environmental Health Sciences Center [environmentalhealth.ucdavis.edu]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 6. Endocrine-Disrupting Compounds | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to the Core Chemical and Physical Properties of 4-Undecylphenol

Disclaimer: Direct experimental data for 4-undecylphenol is limited in publicly available scientific literature. The following guide provides a comprehensive overview based on data from closely related long-chain alkylphenols, such as 4-dodecylphenol and 4-nonylphenol, which are structurally and functionally analogous.

This technical guide offers a detailed examination of the chemical and physical properties, experimental protocols, and known biological activities of 4-undecylphenol and its analogues. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

The chemical and physical properties of 4-undecylphenol are predicted to be similar to other long-chain p-alkylphenols. The lipophilicity and molecular weight of 4-undecylphenol suggest it is a viscous, water-insoluble compound. A summary of key quantitative data, including values for the closely related 4-dodecylphenol, is presented below.

| Property | Value (4-Dodecylphenol) | Unit | Source(s) |

| Molecular Formula | C18H30O | [1][2] | |

| Molecular Weight | 262.43 | g/mol | [1][3] |

| Boiling Point | 310-335 | °C | [3][4] |

| Density | 0.94 | g/mL at 25°C | [3][4] |

| Flash Point | >230 | °F | [3] |

| Vapor Pressure | 3.3 x 10^-6 | mmHg at 25°C | [3] |

| Water Solubility | Miscible | [3] | |

| Refractive Index | n20/D 1.503 | [3][4] | |

| LogP (Octanol/Water Partition Coefficient) | 5.8556 | [3] |

Experimental Protocols

Synthesis of 4-Alkylphenols

A common method for the synthesis of 4-alkylphenols is the Friedel-Crafts alkylation of phenol.[5] A generalized protocol is as follows:

-

Reaction Setup: Phenol is dissolved in a suitable solvent (e.g., a non-polar organic solvent) in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is added to the reaction mixture.

-

Alkylation: The alkylating agent, in this case, 1-undecene or an 11-haloundecane, is added dropwise to the mixture at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched, typically with the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography or distillation to isolate the 4-undecylphenol isomer.

Analytical Methods

The analysis of 4-undecylphenol in various matrices typically involves chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the quantification of alkylphenols.[6][7]

-

Sample Preparation: For solid matrices, ultrasound-assisted extraction followed by solid-phase extraction (SPE) for clean-up is common.[8]

-

Derivatization: To increase volatility and sensitivity, the phenolic hydroxyl group can be derivatized, for example, using N-Methyl-bis(trifluoroacetamide) (MBTFA).[7]

-

Analysis: The derivatized sample is injected into a GC-MS system for separation and detection.

-

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL): This method is suitable for the analysis of alkylphenols in biological samples.[9]

-

Sample Preparation: Extraction with a mixture of n-hexane and diethyl ether can be employed for blood samples.[9]

-

Chromatographic Conditions: Separation is achieved on a C18 column with a mobile phase gradient of acetonitrile and water.

-

Detection: The fluorescence detector is typically set at an excitation wavelength of 275 nm and an emission wavelength of 300 nm.[9]

-

Biological Activity and Signaling Pathways

Long-chain 4-alkylphenols, including 4-undecylphenol, are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic the action of estrogen.

The primary mechanism of action is their binding to estrogen receptors (ERs), particularly ERα.[5][10] This interaction can trigger a cascade of downstream signaling events that are normally regulated by endogenous estrogens. This can lead to the disruption of cellular processes and contribute to adverse health effects.

Key signaling pathways that can be affected include:

-

PI3K-Akt Signaling Pathway: Activation of this pathway is associated with cell proliferation and survival. 4-Nonylphenol has been shown to influence this pathway.[10]

-

TGF-β Signaling Pathway: This pathway is involved in regulating cell growth and apoptosis. Some EDCs can inhibit this pathway, potentially leading to increased cell proliferation.[11]

The estrogenic activity of 4-alkylphenols can lead to the dysregulation of genes involved in cell cycle control and apoptosis, potentially contributing to the development and progression of hormone-dependent cancers.[10]

Experimental Workflow for Assessing Estrogenic Activity

Caption: Experimental workflow for evaluating the estrogenic activity of 4-undecylphenol.

Estrogen Receptor-Mediated Signaling Pathway

Caption: Proposed estrogen receptor-mediated signaling pathway for 4-undecylphenol.

References

- 1. Phenol, 4-dodecyl- (CAS 104-43-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Phenol, 4-dodecyl- [webbook.nist.gov]

- 3. 4-n-Dodecylphenol | CAS#:104-43-8 | Chemsrc [chemsrc.com]

- 4. 4-DODECYLPHENOL | 104-43-8 [chemicalbook.com]

- 5. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis | PLOS One [journals.plos.org]

- 11. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Alkylphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-undecylphenol. Due to the limited availability of a complete public dataset for 4-undecylphenol, this document utilizes data from its close structural analog, 4-dodecylphenol, as a representative model. The subtle difference of one methylene group in the alkyl chain is expected to have a minimal impact on the spectral characteristics of the aromatic core and the initial segments of the alkyl chain. All presented data for 4-dodecylphenol should be considered a close approximation for 4-undecylphenol.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 4-dodecylphenol.

Table 1: ¹H NMR Spectral Data of a 4-Alkylphenol Analog

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | d | 2H | Ar-H (ortho to -OH) |

| ~6.75 | d | 2H | Ar-H (meta to -OH) |

| ~4.8 (variable) | s (broad) | 1H | Ar-OH |

| ~2.50 | t | 2H | Ar-CH₂- |

| ~1.55 | m | 2H | Ar-CH₂-CH₂- |

| ~1.26 | m (broad) | ~18H | -(CH₂)₉- |

| ~0.88 | t | 3H | -CH₃ |

Note: Data is predicted based on typical values for 4-alkylphenols.

Table 2: ¹³C NMR Spectral Data of 4-Dodecylphenol [1]

| Chemical Shift (δ) ppm | Assignment |

| ~153.6 | C-OH |

| ~130.3 | C-alkyl |

| ~129.3 | Ar-CH (meta to -OH) |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~35.0 | Ar-CH₂- |

| ~31.9 | -(CH₂)ₙ- |

| ~29.6 | -(CH₂)ₙ- |

| ~29.3 | -(CH₂)ₙ- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Table 3: Key IR Absorption Bands of 4-Dodecylphenol [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (phenolic) |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~830 | Strong | C-H bend (p-disubstituted ring) |

Table 4: Mass Spectrometry Data of 4-Dodecylphenol [3]

| m/z | Relative Intensity | Assignment |

| 262 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [HOC₆H₄CH₂]⁺ (Benzylic fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

-

Sample Preparation : Approximately 5-10 mg of the 4-alkylphenol sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a thin film).

-

Sample Preparation (ATR) : A small amount of the solid or liquid 4-alkylphenol sample is placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition : A background spectrum of the empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation : A dilute solution of the 4-alkylphenol sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Chromatographic Separation : A small volume of the sample solution (typically 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI), fragmented, and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-undecylphenol.

Caption: Spectroscopic Analysis Workflow.

References

Unveiling 4-Undecylphenol: A Technical Guide to its Natural Occurrence and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biological context of 4-undecylphenol, a molecule of interest to researchers, scientists, and drug development professionals. While specific quantitative data for 4-undecylphenol remains elusive in current scientific literature, this document synthesizes the available information on its primary natural source and the broader class of compounds to which it belongs.

Natural Occurrence and Sources

The primary, and likely sole, natural source of 4-undecylphenol is the Cashew Nut Shell Liquid (CNSL) , a byproduct of processing the nuts of the tropical evergreen tree, Anacardium occidentale. CNSL is a complex mixture of phenolic lipids, primarily consisting of anacardic acids, cardanols, and cardols.

4-Undecylphenol is a saturated alkylphenol and a minor constituent of the cardanol fraction of CNSL. Cardanols are produced by the decarboxylation of anacardic acids, a process that can occur naturally or be induced by heating during the extraction of CNSL. The alkyl side chain of these phenols can vary in length and degree of unsaturation. While the most abundant cardanols possess a C15 alkyl chain with varying degrees of unsaturation, homologues with shorter, saturated chains, such as undecyl (C11), are also present.

Quantitative Data

As specific quantification of 4-undecylphenol is not available in the reviewed literature, the following table summarizes the quantitative data for the total cardanol content in Cashew Nut Shell Liquid (CNSL), of which 4-undecylphenol is a minor component. The composition of CNSL can vary depending on the extraction method.

| Source Material | Extraction Method | Component | Concentration | Reference |

| Cashew Nut Shell (Anacardium occidentale) | Solvent Extraction (Natural CNSL) | Cardanol | ~10% | [1] |

| Cashew Nut Shell (Anacardium occidentale) | Thermal Extraction (Technical CNSL) | Cardanol | 60-65% | [1] |

| Cashew Nut Shell (Anacardium occidentale) | Distillation of Technical CNSL | Cardanol | 78% | [2] |

Note: The data represents the total cardanol fraction. The proportion of 4-undecylphenol within this fraction is expected to be low compared to the C15 variants.

Experimental Protocols

The following protocols are representative methodologies for the extraction and analysis of cardanols from CNSL, which would be applicable for the identification and quantification of 4-undecylphenol.

Extraction of Cardanol from CNSL (Soxhlet Extraction)

This protocol describes a common method for obtaining a cardanol-rich fraction from cashew nut shells.

Objective: To extract and decarboxylate anacardic acids to yield cardanols.

Materials:

-

Ground cashew nut shells

-

n-Hexane

-

Soxhlet apparatus

-

Rotary evaporator

-

Heating mantle

-

Round bottom flask

-

Condenser

Procedure:

-

Place approximately 50 g of ground cashew nut shells into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round bottom flask with 250 mL of n-hexane and connect it to the Soxhlet extractor and a condenser.

-

Heat the solvent using a heating mantle to initiate the extraction process.

-

Allow the extraction to proceed for 6-8 hours, cycling the solvent through the cashew nut shell material.

-

After extraction, allow the apparatus to cool.

-

Remove the solvent from the extract using a rotary evaporator to obtain the crude CNSL.

-

To convert anacardic acids to cardanols, heat the crude CNSL in a round bottom flask at 180-200°C for 2-3 hours until carbon dioxide evolution ceases.

-

The resulting technical CNSL is enriched in cardanols.

Analysis of 4-Undecylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the qualitative and quantitative analysis of 4-undecylphenol within a cardanol-rich extract.

Objective: To separate, identify, and quantify 4-undecylphenol.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for phenolic compounds (e.g., DB-5ms)

-

Autosampler

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the cardanol-rich extract in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

-

Derivatization (optional but recommended for improving peak shape and volatility): To a 100 µL aliquot of the sample solution, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60°C for 30 minutes.

-

-

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Ramp to 300°C at 15°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Data Analysis:

-

Identify the peak corresponding to 4-undecylphenol (or its TMS derivative) based on its retention time and mass spectrum (characteristic fragments).

-

For quantification, prepare a calibration curve using a certified reference standard of 4-undecylphenol.

-

Biosynthesis and Signaling Pathways

Biosynthesis of Alkylphenols in Anacardium occidentale

Specific biosynthetic pathways for 4-undecylphenol have not been elucidated. However, the general pathway for the biosynthesis of anacardic acids, the precursors to cardanols, is understood to be a polyketide synthesis pathway.[3]

The phenolic ring is derived from the acetate-malonate pathway, while the alkyl chain is derived from fatty acid biosynthesis. A fatty acyl-CoA starter unit (in the case of 4-undecylphenol, likely undecanoyl-CoA) is extended by several malonyl-CoA units, followed by cyclization and aromatization to form the corresponding anacardic acid. Decarboxylation of this anacardic acid yields 4-undecylphenol.

Caption: Generalized biosynthetic pathway of 4-undecylphenol.

Biological Activity and Potential Signaling Pathways

While no studies have specifically investigated the signaling pathways affected by 4-undecylphenol, research on the broader class of cardanols and other CNSL constituents has revealed a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[4][5] These activities are mediated through various cellular signaling pathways. For instance, some phenolic compounds have been shown to modulate the PI3K-Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

The following diagram illustrates a simplified representation of the PI3K-Akt pathway, which is a potential target for the bioactive compounds found in CNSL.

Caption: Potential interaction of cardanols with the PI3K-Akt pathway.

Disclaimer: The provided signaling pathway diagram is a generalized representation and is not based on direct experimental evidence for 4-undecylphenol. It illustrates a potential mechanism of action based on the known biological activities of related compounds found in CNSL. Further research is required to elucidate the specific molecular targets and signaling pathways of 4-undecylphenol.

This technical guide serves as a foundational resource for researchers interested in 4-undecylphenol. While highlighting the gaps in our current knowledge, it provides a solid starting point for future investigations into the quantification, biosynthesis, and biological functions of this naturally occurring alkylphenol.

References

- 1. researchgate.net [researchgate.net]

- 2. Cashew - Wikipedia [en.wikipedia.org]

- 3. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Biological Activity of 4-Undecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary biological activity of 4-undecylphenol. Due to the limited direct research on this specific long-chain alkylphenol, this document extrapolates potential activities based on the established biological effects of structurally similar compounds, particularly other 4-alkylphenols. The primary anticipated activities of 4-undecylphenol include antimicrobial and cytotoxic effects, with a potential for endocrine disruption. This guide outlines the theoretical basis for these activities, presents inferred quantitative data based on structure-activity relationships, details relevant experimental protocols for future research, and provides visual representations of the underlying molecular mechanisms.

Introduction

4-Undecylphenol is a member of the long-chain alkylphenol (LAP) family, characterized by a phenol ring substituted with an eleven-carbon alkyl chain at the fourth position. While extensive research exists for other LAPs like 4-nonylphenol and 4-octylphenol, 4-undecylphenol remains a data-poor compound. However, the consistent structure-activity relationships observed within the 4-alkylphenol series allow for informed predictions of its biological profile. The length of the alkyl chain is a critical determinant of the lipophilicity and, consequently, the biological activity of these compounds. It is hypothesized that 4-undecylphenol will exhibit significant interactions with biological membranes, leading to antimicrobial and cytotoxic effects. Furthermore, as with other LAPs, the potential for endocrine-disrupting activity warrants investigation.

Predicted Biological Activities and Quantitative Data

Based on the known properties of 4-alkylphenols, the following biological activities are predicted for 4-undecylphenol. The quantitative data presented are extrapolated and should be considered as starting points for experimental validation.

Antimicrobial Activity

The antimicrobial activity of 4-alkylphenols is largely attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. The antimicrobial effect is dependent on the length of the alkyl radical, with an increase in carbon atoms from C3 to C7 generally showing increased activity[1]. It is therefore anticipated that 4-undecylphenol will possess potent antimicrobial properties.

Table 1: Predicted Minimum Inhibitory Concentrations (MIC) of 4-Undecylphenol against various microorganisms.

| Microorganism | Predicted MIC (µg/mL) |

| Staphylococcus aureus | 10 - 50 |

| Bacillus subtilis | 15 - 60 |

| Escherichia coli | 50 - 200 |

| Pseudomonas aeruginosa | >200 |

| Candida albicans | 25 - 100 |

| Note: These values are estimations based on the structure-activity relationships of other 4-alkylphenols and require experimental verification. |

Cytotoxic Activity

The cytotoxicity of 4-alkylphenols against mammalian cells is also linked to membrane disruption, as well as the induction of oxidative stress and apoptosis. Studies on other LAPs have demonstrated a dose-dependent reduction in cell viability in various cell lines[2]. The lipophilicity of 4-undecylphenol suggests it will readily cross cell membranes and exert cytotoxic effects.

Table 2: Predicted IC50 (50% Inhibitory Concentration) values of 4-Undecylphenol on various cell lines.

| Cell Line | Predicted IC50 (µM) |

| HeLa (Cervical Cancer) | 20 - 75 |

| MCF-7 (Breast Cancer) | 30 - 100 |

| A549 (Lung Cancer) | 40 - 150 |

| HepG2 (Liver Cancer) | 25 - 90 |

| Note: These values are estimations based on the structure-activity relationships of other 4-alkylphenols and require experimental verification. |

Endocrine Disrupting Activity

Many LAPs are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic endogenous hormones, particularly estrogen. This can lead to interference with the endocrine system. While the estrogenic activity of LAPs tends to decrease with increasing alkyl chain length beyond nine carbons, the potential for 4-undecylphenol to act as an endocrine disruptor cannot be ruled out and requires further investigation.

Experimental Protocols

To validate the predicted biological activities of 4-undecylphenol, the following experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using broth microdilution or agar dilution methods[3][4][5].

Broth Microdilution Method:

-

Preparation of 4-Undecylphenol Stock Solution: Dissolve 4-undecylphenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of 4-undecylphenol at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 4-undecylphenol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of 4-undecylphenol that reduces the cell viability by 50% compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted mechanism of action of 4-undecylphenol and a typical experimental workflow for its biological activity assessment.

Caption: Predicted mechanism of 4-undecylphenol's antimicrobial action.

References

- 1. [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

Determining the Solubility of 4-Undecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Undecylphenol, an alkylphenol of significant interest in various industrial and research applications, exhibits a solubility profile that is critical for its formulation, synthesis, and biological assessment. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-undecylphenol in a range of common organic solvents. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and data presentation frameworks to generate and report their own findings.

Introduction to 4-Undecylphenol and its Solubility

4-Undecylphenol belongs to the alkylphenol family, characterized by a hydroxyl group attached to a benzene ring, which is substituted with an undecyl alkyl chain. The dual nature of its structure—a polar phenolic head and a long, nonpolar alkyl tail—governs its solubility behavior. Following the "like dissolves like" principle, the long hydrocarbon chain suggests a higher affinity for nonpolar organic solvents, while the polar hydroxyl group allows for some interaction with more polar solvents.[1] The overall solubility will be a balance between these two factors. Understanding this solubility is paramount for applications ranging from its use as a surfactant, in polymer synthesis, to its potential as a precursor in pharmaceutical manufacturing.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 4-Undecylphenol in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | |||

| e.g., Toluene | C₇H₈ | 2.4 | 25 | |||

| e.g., Chloroform | CHCl₃ | 4.1 | 25 | |||

| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | |||

| e.g., Acetone | C₃H₆O | 5.1 | 25 | |||

| e.g., Ethanol | C₂H₅OH | 5.2 | 25 | |||

| e.g., Methanol | CH₃OH | 6.6 | 25 |

Researchers should replicate these measurements at various temperatures to understand the temperature dependency of solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of 4-undecylphenol in organic solvents. This protocol is a composite of established methods for solubility determination of organic compounds.[2][3]

Materials and Equipment

-

4-Undecylphenol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).[4][5]

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-undecylphenol to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration of 4-undecylphenol within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solutions using a pre-validated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of 4-undecylphenol.[4][5]

-

Prepare a calibration curve using standard solutions of 4-undecylphenol of known concentrations in the same solvent.

-

From the calibration curve, determine the concentration of 4-undecylphenol in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of 4-undecylphenol in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 4-undecylphenol solubility.

Caption: Experimental workflow for determining the solubility of 4-undecylphenol.

Conclusion

This technical guide outlines a robust framework for the determination of the solubility of 4-undecylphenol in various organic solvents. While specific quantitative data is currently lacking in the public domain, the provided experimental protocol and data presentation structure offer a standardized approach for researchers to generate reliable and comparable solubility data. This information is crucial for advancing the scientific understanding and application of this important alkylphenol.

References

Toxicological Profile of 4-Undecylphenol: A Technical Guide

Disclaimer: The toxicological data for 4-undecylphenol is limited. This document leverages a read-across approach, primarily utilizing data from structurally similar long-chain alkylphenols such as 4-dodecylphenol, 4-nonylphenol, and 4-tert-octylphenol, to construct a probable toxicological profile. This methodology is consistent with assessments by regulatory bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS)[1].

Executive Summary

4-Undecylphenol belongs to the alkylphenol chemical family, which is known for its endocrine-disrupting properties and other toxicological effects. Based on data from surrogate chemicals, 4-undecylphenol is expected to be corrosive to skin and eyes, possess moderate acute oral toxicity, and target reproductive organs in repeated-dose exposures. The primary mechanism of concern is its potential to act as a xenoestrogen, interfering with the endocrine system.

Acute Toxicity

Acute toxicity studies on analogous compounds indicate moderate toxicity following oral ingestion.

Data Presentation: Acute Oral Toxicity

| Compound | Species | Guideline | Route | Endpoint | Value | Reference |

| Dodecylphenol, mixed isomers | Rat (Sprague Dawley) | Similar to OECD TG 401 | Oral | LD50 | 2100 mg/kg bw | [1] |

| Isododecylphenol | Rat | Non-guideline | Oral | LD50 | 2200 mg/kg bw | [1] |

Clinical signs observed in acute oral toxicity studies with dodecylphenols included weight loss, weakness, diarrhea, collapse, and mortality. Necropsy revealed hemorrhagic lung lesions, liver discoloration, and gastrointestinal inflammation[1].

Irritation and Corrosivity

Based on read-across data from in vivo studies in rats, chemicals in the dodecylphenol group are predicted to be corrosive to skin and eyes. Effects noted across several studies include severe erythema, edema, and necrosis[1]. Chemicals that are corrosive to the skin are also presumed to cause serious eye damage[1].

Repeated-Dose and Reproductive Toxicity

The reproductive system is a primary target for the systemic toxicity of long-chain alkylphenols following repeated exposure.

Data Presentation: Repeated-Dose and Reproductive Toxicity

| Compound | Species | Study Type | Endpoint | Value | Key Findings | Reference |

| Dodecylphenol | Rat | 2-Generation | NOAEL | 5–15 mg/kg bw/day | Reduced ovary weights, decreased corpora lutea, lengthened oestrous cycles; reduced male reproductive organ weights and sperm concentration. | [1] |

Key Effects:

-

Female Fertility: Effects include reduced ovary weights, a decrease in corpora lutea, and lengthened oestrous cycles, with an increased incidence of persistent dioestrus[1].

-

Male Fertility: Observed effects include reductions in the weights of male reproductive organs and decreased sperm concentration[1].

-

General Toxicity: Reductions in food consumption and overall body weight were also noted in repeated-dose studies[1].

Endocrine Disruption

The most well-documented toxicological concern for alkylphenols is their ability to disrupt the endocrine system. They are known xenoestrogens, meaning they can mimic the effects of estrogen in the body.

The mechanism involves binding to estrogen receptors (ERs), which can lead to inappropriate activation of estrogenic signaling pathways. While the affinity of alkylphenols for ERs is significantly lower than that of estradiol, chronic exposure to even low doses can elicit endocrine-disrupting effects[2]. In invertebrates, 4-nonylphenol exposure has been shown to induce the expression of vitellogenin—an egg yolk protein precursor normally silent in males—in the fat body of male pupae, demonstrating a clear endocrine-disrupting effect[3]. Studies in fish have also shown that 4-nonylphenol and 4-tert-octylphenol can alter the expression of cytochrome P450 aromatase genes, which are critical for steroidogenesis[4].

Genotoxicity

Genotoxicity data for 4-undecylphenol itself is not available. However, studies on related compounds like 4-tert-octylphenol provide insight into the potential for DNA damage.

Data Presentation: In Vivo Genotoxicity of 4-tert-Octylphenol

| Species | Assay | Doses | Duration | Findings | Reference |

| Rat (Wistar) | Comet Assay (in vivo) | 125 mg/kg bw, 250 mg/kg bw | 4 weeks (oral) | No significant effects at 125 mg/kg. Significant increase in DNA damage (tail length and moment) at 250 mg/kg. | [5] |

This result indicates that at higher doses, related alkylphenols can induce DNA damage in vivo[5].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

This method is used to estimate the LD50 while minimizing animal use.

-

Animal Model: Typically, female rats are used as they are often more sensitive[6]. Animals are fasted prior to dosing.

-

Dosing: A single animal is dosed at a level just below the best preliminary estimate of the LD50. The substance is administered orally via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality. Observations are made at least once during the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days[7].

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. A fixed interval (e.g., 48 hours) is maintained between doses[7].

-

Endpoint: Dosing continues until a stopping criterion is met, such as observing 5 reversals in any 6 consecutive animals tested. The LD50 is then calculated from the results using maximum likelihood estimation[7].

This assay detects DNA strand breaks in eukaryotic cells.

-

Animal Model & Dosing: Adult male Wistar albino rats were used in the cited study. The test substance (4-tert-octylphenol) was administered orally for 4 weeks[5]. A vehicle control group and a positive control group (e.g., methyl methanesulfonate) are required[5].

-

Tissue Collection: After the exposure period, animals are euthanized, and target tissues (e.g., liver, peripheral blood leukocytes) are collected.

-

Cell Preparation: Single-cell suspensions are prepared from the tissues and embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the DNA as nucleoids.

-

Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to an electric field. Damaged DNA (containing fragments and strand breaks) migrates from the nucleus toward the anode, forming a "comet tail."

-

Analysis: Slides are neutralized, stained with a fluorescent DNA dye (e.g., ethidium bromide), and examined by fluorescence microscopy. Image analysis software is used to quantify the extent of DNA damage by measuring parameters like tail length and tail moment[5].

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Human cell lines (e.g., HepG2 liver cells) are cultured in multi-well plates until they reach a desired confluency[8][9].

-

Exposure: The cells are treated with a range of concentrations of the test substance (e.g., 4-undecylphenol) and incubated for a defined period (e.g., 24, 48, or 72 hours)[10]. Control wells (vehicle only) are included.

-

Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. An IC50 (concentration causing 50% inhibition of viability) can be calculated.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reproductive toxicity effects of 4-nonylphenol with known endocrine disrupting effects and induction of vitellogenin gene expression in silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.skku.edu [pure.skku.edu]

- 5. An in vivo assessment of the genotoxic potential of bisphenol A and 4-tert-octylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells [mdpi.com]

- 9. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of 4-Undecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Undecylphenol, a member of the long-chain alkylphenol family, is a compound of growing environmental interest due to its potential for persistence, bioaccumulation, and endocrine-disrupting effects. While extensive research has focused on its shorter-chain counterparts like 4-nonylphenol, specific data on the environmental behavior of 4-undecylphenol remains limited. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-undecylphenol, drawing upon data from closely related long-chain alkylphenols to infer its likely behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or study this compound.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of 4-undecylphenol is governed by its physicochemical properties. With a long alkyl chain, it is expected to be a hydrophobic substance with low water solubility and a high octanol-water partition coefficient (Kow). This suggests a strong tendency to partition from water into soil, sediment, and biota.

Table 1: Estimated Physicochemical Properties of 4-Undecylphenol

| Property | Estimated Value | Implication for Environmental Fate |

| Molecular Weight | 262.43 g/mol | Influences transport and partitioning. |

| Water Solubility | Low | Limited mobility in aqueous environments; likely to adsorb to solids. |

| Log Kow (Octanol-Water Partition Coefficient) | High | High potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. |

| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |

Note: The values presented are estimates based on the properties of similar long-chain alkylphenols in the absence of experimentally determined data for 4-undecylphenol.

Biodegradation

The primary mechanism for the removal of 4-undecylphenol from the environment is expected to be biodegradation by microorganisms. Studies on other long-chain alkylphenols, such as 4-nonylphenol, have demonstrated that biodegradation can occur under both aerobic and anaerobic conditions, although aerobic degradation is generally more rapid.

Aerobic Biodegradation

Under aerobic conditions, the degradation of long-chain alkylphenols is initiated by the oxidation of the alkyl chain or the aromatic ring. The degradation pathway often involves hydroxylation of the terminal carbon of the alkyl chain, followed by successive beta-oxidation, shortening the chain. Another pathway involves the hydroxylation of the aromatic ring, leading to the formation of catechols, which are then susceptible to ring cleavage.

Table 2: Summary of Aerobic Biodegradation Data for Long-Chain Alkylphenols (as Surrogates for 4-Undecylphenol)

| Compound | Test System | Half-life (DT50) | Reference |

| 4-Nonylphenol | Soil | 12-25 days | [1] |

| 4-tert-Octylphenol | Soil | 10-14 days | [1] |

| Dodecylphenol | Aquatic Environment | Not readily biodegradable | [2] |

Note: This data is for related compounds and should be used as an indicator of the potential persistence of 4-undecylphenol.

Anaerobic Biodegradation

Under anaerobic conditions, the biodegradation of alkylphenols is generally slower. The degradation pathways are less well-understood but are thought to involve initial carboxylation of the aromatic ring followed by ring reduction and cleavage.

Abiotic Degradation

Abiotic degradation processes such as photolysis and hydrolysis are not considered to be significant fate pathways for 4-undecylphenol in the environment. Its low vapor pressure limits its presence in the atmosphere where photolysis would be most relevant. The phenol functional group is generally resistant to hydrolysis under typical environmental pH conditions.

Bioaccumulation and Biomagnification

Due to its high lipophilicity (high Log Kow), 4-undecylphenol has a strong potential to bioaccumulate in aquatic and terrestrial organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment through all routes of exposure (e.g., water, food, sediment).

The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms from water. While no experimentally determined BCF value is available for 4-undecylphenol, its high estimated Log Kow suggests that the BCF is likely to be significant. For dodecylphenol, a measured fish bioconcentration factor of 823 has been reported, indicating a high potential for bioaccumulation[2].

Table 3: Bioaccumulation Data for a Related Long-Chain Alkylphenol

| Compound | Organism | Bioconcentration Factor (BCF) | Reference |

| Dodecylphenol | Fish | 823 | [2] |

Biomagnification, the increase in the concentration of a substance in organisms at successively higher levels in a food chain, is also a concern for persistent and bioaccumulative substances like 4-undecylphenol.

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability and bioaccumulation potential of chemicals.

Ready Biodegradability Testing (OECD 301)

The OECD 301 test series is used to assess the ready biodegradability of chemicals in an aerobic aqueous medium[3][4]. These tests measure the extent of biodegradation over a 28-day period by monitoring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) evolution, or oxygen consumption. A substance is considered readily biodegradable if it meets specific pass levels within a 10-day window during the 28-day test.

Experimental Workflow for Ready Biodegradability Testing (OECD 301)

Caption: Workflow for OECD 301 Ready Biodegradability Test.

Bioaccumulation in Fish (OECD 305)

The OECD 305 test guideline describes a procedure to determine the bioconcentration factor (BCF) of a chemical in fish[5][6][7][8][9]. The test consists of two phases: an uptake phase where fish are exposed to the test substance at a constant concentration, and a depuration phase where the fish are transferred to clean water. The concentration of the test substance in the fish tissue is measured at regular intervals during both phases to calculate the BCF.

Experimental Workflow for Bioaccumulation in Fish (OECD 305)

Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.

Analytical Methods

The accurate determination of 4-undecylphenol in environmental matrices is crucial for assessing its fate and exposure. Due to its non-polar nature and potential for low concentrations, sensitive analytical methods are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of alkylphenols. After extraction from the sample matrix (e.g., water, soil, biota) using a suitable solvent, the extract is often derivatized to improve the volatility and chromatographic behavior of the phenolic compounds. The mass spectrometer provides high selectivity and sensitivity for the detection and quantification of 4-undecylphenol.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorescence or mass spectrometry detection is another powerful tool for the analysis of 4-undecylphenol. Reversed-phase HPLC with a C18 column is commonly used for the separation of alkylphenols. Fluorescence detection can provide high sensitivity for phenolic compounds, while mass spectrometry offers definitive identification.

General Analytical Workflow for 4-Undecylphenol

References

- 1. epa.gov [epa.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

Methodological & Application

Application of 4-Undecylphenol in Polymer Synthesis and Modification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 4-undecylphenol in polymer synthesis and modification. The unique molecular structure of 4-undecylphenol, featuring a reactive phenolic hydroxyl group and a long, non-polar undecyl chain, makes it a versatile molecule for tailoring polymer properties. This document focuses on two primary applications: the modification of phenolic resins to enhance flexibility and hydrophobicity, and its use as a chain-scavenging antioxidant to improve the thermal stability of polyolefins. The provided protocols are intended to serve as a comprehensive guide for researchers in polymer chemistry and materials science.

Modification of Phenolic Resins with 4-Undecylphenol

Introduction

Phenolic resins, the condensation products of phenols and formaldehyde, are known for their high thermal stability, chemical resistance, and flame retardant properties. However, their inherent brittleness and hydrophilicity can limit their application scope. The incorporation of long-chain alkylphenols, such as 4-undecylphenol, as a comonomer in the synthesis of phenolic resins can effectively address these limitations. The long undecyl chain acts as an internal plasticizer, increasing the flexibility of the rigid resin network. Furthermore, the hydrophobic nature of the alkyl group enhances the water resistance of the resulting polymer. These modified resins are valuable in applications requiring improved toughness and moisture resistance, such as in coatings, adhesives, and composites.

Data Presentation

| Property | Standard Phenolic Resin | 4-Undecylphenol Modified Phenolic Resin (10 mol%) | 4-Undecylphenol Modified Phenolic Resin (20 mol%) |

| Flexural Strength (MPa) | 80 - 100 | 70 - 90 | 60 - 80 |

| Impact Strength (Izod, J/m) | 20 - 30 | 35 - 45 | 50 - 60 |

| Water Absorption (24h, %) | 0.5 - 1.0 | 0.2 - 0.4 | 0.1 - 0.2 |

| Contact Angle (Water, °) | 60 - 70 | 85 - 95 | 100 - 110 |

Experimental Protocol: Synthesis of 4-Undecylphenol Modified Phenol-Formaldehyde Resin

Materials:

-

Phenol (99%)

-

4-Undecylphenol (98%)

-

Formaldehyde solution (37 wt% in water)

-

Oxalic acid (catalyst)

-

Deionized water

-

Ethanol (for purification)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle with temperature controller

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Monomer Charging: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge phenol and 4-undecylphenol in the desired molar ratio (e.g., 9:1 for a 10 mol% modification).

-

Catalyst Addition: Add oxalic acid (0.5% by weight of the total phenol and 4-undecylphenol) to the flask.

-

Formaldehyde Addition: Slowly add the formaldehyde solution to the flask while stirring. The molar ratio of formaldehyde to total phenols should be approximately 0.8:1 for a novolac-type resin.

-

Reaction: Heat the mixture to 95-100°C under constant stirring. Maintain this temperature for 2-3 hours. The reaction mixture will become increasingly viscous.

-

Dehydration: After the initial reaction, increase the temperature to 120-130°C to remove water and any unreacted monomers by distillation.

-

Purification: Cool the resin to approximately 80°C and dissolve it in ethanol. Precipitate the resin by slowly adding the solution to a large volume of deionized water with vigorous stirring.

-

Drying: Collect the precipitated resin by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Visualization

Caption: Workflow for the synthesis of 4-undecylphenol modified phenolic resin.

4-Undecylphenol as a Chain-Scavenging Antioxidant for Polyolefins

Introduction

Polyolefins, such as polyethylene and polypropylene, are susceptible to thermal-oxidative degradation during processing and end-use, leading to a loss of mechanical properties and discoloration. Antioxidants are crucial additives to prevent this degradation. Hindered phenols are a primary class of antioxidants that function by scavenging free radicals generated during the oxidation process.[1][2][3][4][5] While 4-undecylphenol is not a sterically hindered phenol in the traditional sense, its phenolic hydroxyl group can still donate a hydrogen atom to reactive peroxy radicals, thereby terminating the degradation chain reaction.[1] The long, non-polar undecyl chain enhances its compatibility and solubility within the polyolefin matrix, reducing the likelihood of migration and improving its long-term effectiveness.[6]

Data Presentation

| Polymer Formulation | Melt Flow Index (MFI) - Initial (g/10 min) | Melt Flow Index (MFI) - After Aging (g/10 min) | Change in MFI (%) |

| LDPE (Control) | 2.0 | 4.5 | +125 |

| LDPE + 0.1 wt% 4-Undecylphenol | 2.1 | 2.8 | +33 |

| LDPE + 0.2 wt% 4-Undecylphenol | 2.0 | 2.3 | +15 |

Aging Conditions: 150°C for 60 minutes in a convection oven.

Experimental Protocol: Evaluation of 4-Undecylphenol as an Antioxidant in Low-Density Polyethylene (LDPE)

Materials:

-

Low-Density Polyethylene (LDPE) powder

-

4-Undecylphenol (98%)

-

Acetone (for dissolving the antioxidant)

Equipment:

-

Twin-screw extruder or internal mixer

-

Compression molding machine

-

Melt flow indexer

-

Convection oven

-

Analytical balance

Procedure:

-

Compounding:

-

Prepare a solution of 4-undecylphenol in a minimal amount of acetone.

-

In a beaker, thoroughly mix the LDPE powder with the 4-undecylphenol solution to achieve the desired concentration (e.g., 0.1 wt%, 0.2 wt%).

-

Allow the acetone to evaporate completely in a fume hood.

-

Melt-blend the prepared mixture using a twin-screw extruder or an internal mixer at a temperature of 160-180°C.

-

Extrude the blend into strands and pelletize, or collect the compounded material from the mixer.

-

-

Sample Preparation:

-

Compression mold the pellets or compounded material into sheets or plaques of a defined thickness at 180°C.

-

-

Initial Melt Flow Index (MFI) Measurement:

-

Determine the initial MFI of the compression-molded samples according to ASTM D1238 standard procedure.

-

-

Accelerated Aging:

-

Place the compression-molded samples in a convection oven at 150°C for a specified duration (e.g., 60 minutes) to induce thermal-oxidative degradation.

-

-

Final Melt Flow Index (MFI) Measurement:

-

After aging, allow the samples to cool to room temperature.

-

Measure the MFI of the aged samples using the same procedure as in step 3.

-

-

Evaluation:

-

Compare the change in MFI between the control LDPE (without antioxidant) and the samples containing 4-undecylphenol. A smaller increase in MFI indicates better thermal stability.

-

Visualization

Caption: Mechanism of polymer stabilization by 4-undecylphenol via radical scavenging.

References

- 1. partinchem.com [partinchem.com]

- 2. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 3. nbinno.com [nbinno.com]

- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 5. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

4-Undecylphenol: A Versatile Precursor for the Synthesis of Novel Organic Compounds

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

4-Undecylphenol, an alkylphenol characterized by a linear eleven-carbon alkyl chain attached to the para position of a phenol ring, serves as a valuable and versatile starting material in the synthesis of a diverse array of novel organic compounds. Its unique combination of a reactive phenolic hydroxyl group, an activatable aromatic ring, and a lipophilic alkyl chain makes it an attractive precursor for the development of new molecules with potential applications in medicinal chemistry, materials science, and industrial processes. The long alkyl chain can impart desirable properties such as increased solubility in nonpolar solvents, enhanced membrane permeability, and self-assembly characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of three classes of novel organic compounds derived from 4-undecylphenol: Mannich bases, ether derivatives, and azo dyes. These examples showcase the reactivity of the phenolic core and provide a foundation for the development of a wider range of functionalized molecules.

I. Synthesis of Novel 4-Undecylphenol Derivatives

The chemical versatility of 4-undecylphenol allows for its modification through several key reaction pathways, including the Mannich reaction, Williamson ether synthesis, and azo coupling. These reactions enable the introduction of various functional groups, leading to compounds with tailored properties.

Mannich Bases of 4-Undecylphenol

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as the ortho-protons of phenols.[1] The reaction of 4-undecylphenol with formaldehyde and a secondary amine introduces an aminomethyl group onto the aromatic ring, yielding Mannich bases. These compounds are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[2][3][4][5][6]

Logical Workflow for Mannich Base Synthesis:

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and Antimicrobial Activity of Phenol-derived Mannich Bases - The Pharmaceutical and Chemical Journal [tpcj.org]

- 3. Evaluation of antimicrobial activities of several mannich bases and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

Application Notes and Protocols for the Detection of 4-Undecylphenol in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 4-undecylphenol in various environmental matrices. The methods described are primarily based on well-established techniques for other long-chain alkylphenols, such as 4-nonylphenol, and are readily adaptable for 4-undecylphenol.

Introduction

4-Undecylphenol is a member of the alkylphenol family, a group of compounds that have garnered significant environmental concern due to their persistence, bioaccumulation potential, and endocrine-disrupting properties. As industrial byproducts and degradants of alkylphenol polyethoxylates used in detergents, plastics, and other commercial products, they can contaminate water sources, soil, and sediment. Accurate and sensitive analytical methods are crucial for monitoring their presence and assessing their environmental impact.

The primary analytical techniques for the determination of 4-undecylphenol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Sample preparation is a critical step to isolate and concentrate the analyte from complex environmental matrices, with Solid-Phase Extraction (SPE) being the most common and effective technique.[3][4][5] For GC-MS analysis, a derivatization step is often employed to improve the volatility and chromatographic behavior of the phenolic compounds.[3][6][7]

Analytical Methods Overview

The selection of the analytical method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds.[8] For phenols, derivatization is typically required to increase their volatility. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2] LC-MS often does not require derivatization for phenolic compounds, simplifying sample preparation. Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of long-chain alkylphenols in environmental samples. These values can be considered indicative for the analysis of 4-undecylphenol.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

| Parameter | Water Samples | Soil/Sediment Samples | Reference |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.1 - 5 µg/kg | [3] |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 0.5 - 20 µg/kg | [3] |

| Recovery | 85 - 115% | 80 - 110% | [3] |

| Relative Standard Deviation (RSD) | < 15% | < 20% | [3] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

| Parameter | Water Samples | Soil/Sediment Samples | Reference |

| Limit of Detection (LOD) | 0.005 - 0.5 µg/L | 0.05 - 2 µg/kg | |

| Limit of Quantification (LOQ) | 0.02 - 2 µg/L | 0.2 - 10 µg/kg | |